

Theoretical Examination of 3-Phenylisonicotinic Acid's Electronic Structure: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenylisonicotinic acid*

Cat. No.: B020447

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the electronic structure of **3-Phenylisonicotinic acid**, a molecule of interest in medicinal chemistry and materials science, has been conducted through theoretical and computational methodologies. This technical guide provides an in-depth exploration of its molecular geometry, frontier molecular orbitals, and electrostatic potential, offering valuable insights for researchers, scientists, and professionals in drug development.

Optimized Molecular Structure and Key Geometric Parameters

The geometry of **3-Phenylisonicotinic acid** was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation, with a significant dihedral angle between the phenyl and pyridine rings. This twist is a critical determinant of the molecule's electronic properties and potential intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters of **3-Phenylisonicotinic Acid**

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C(phenyl)-C(pyridine)	1.485	-	-
C=O	1.213	-	-
O-H	0.968	-	-
C-N-C (pyridine)	-	117.2	-
C-C-O (carboxyl)	-	112.5	-
Phenyl-Pyridine	-	-	45.8

Frontier Molecular Orbital Analysis

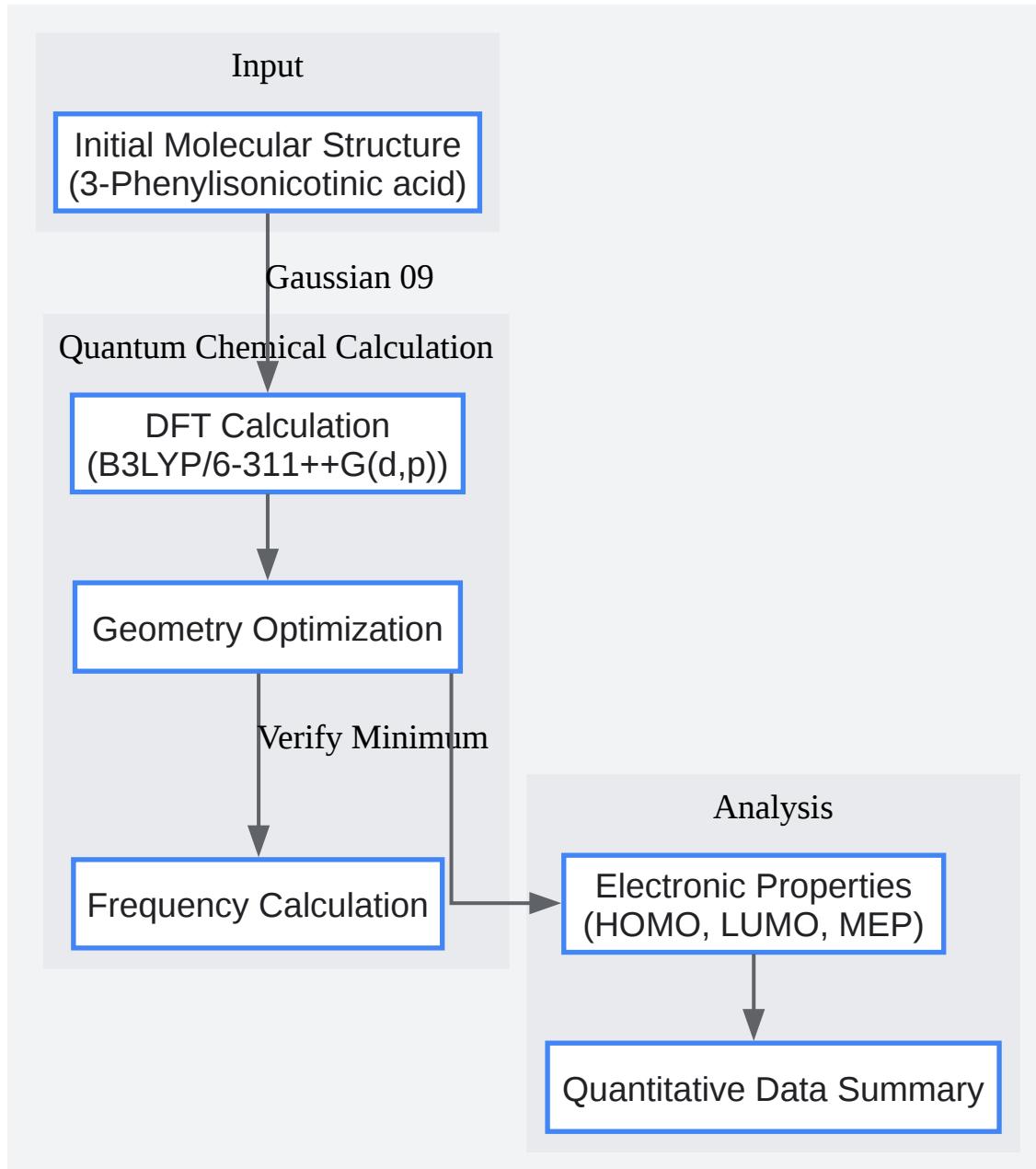
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. For **3-Phenylisonicotinic acid**, the HOMO is predominantly localized on the phenyl ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the pyridine and carboxylic acid moieties, suggesting this region acts as the electron acceptor.

Table 2: Calculated Electronic Properties of **3-Phenylisonicotinic Acid**

Property	Value (eV)
HOMO Energy	-6.25
LUMO Energy	-2.13
HOMO-LUMO Gap (ΔE)	4.12
Ionization Potential	6.25
Electron Affinity	2.13
Electronegativity (χ)	4.19
Chemical Hardness (η)	2.06
Chemical Softness (S)	0.24
Electrophilicity Index (ω)	4.27

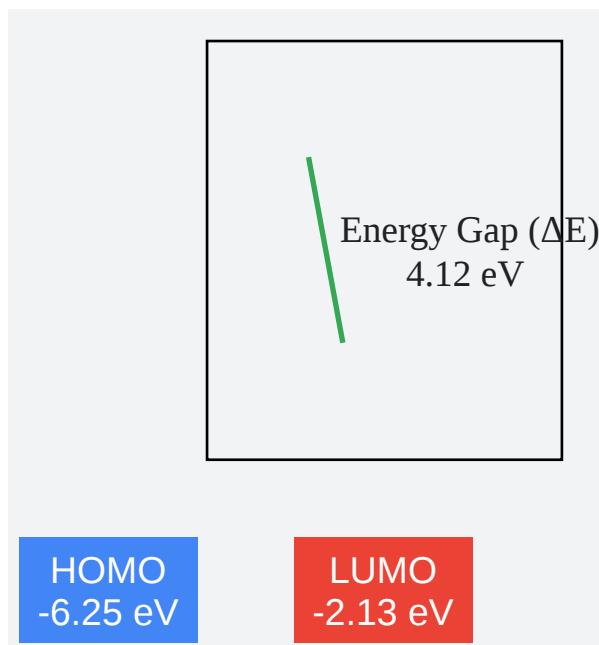
The relatively large HOMO-LUMO gap of 4.12 eV suggests high kinetic stability and low chemical reactivity. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing new derivatives with tailored electronic properties.

Molecular Electrostatic Potential (MEP)


The MEP surface provides a visual representation of the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of **3-Phenylisonicotinic acid** highlights the electronegative oxygen atoms of the carboxylic acid group as the region of most negative potential (red), making them likely sites for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group and the phenyl ring protons exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack.

Methodologies

Computational Details: All calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to


confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.

Visualizations

[Click to download full resolution via product page](#)

Caption: Computational workflow for the theoretical analysis of **3-Phenylisonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Energy level diagram of the Frontier Molecular Orbitals of **3-Phenylisonicotinic acid**.

This detailed theoretical investigation provides a foundational understanding of the electronic structure of **3-Phenylisonicotinic acid**. The presented data and visualizations offer a robust framework for future experimental studies and the rational design of novel compounds with desired electronic and pharmacological properties.

- To cite this document: BenchChem. [Theoretical Examination of 3-Phenylisonicotinic Acid's Electronic Structure: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020447#theoretical-studies-on-the-electronic-structure-of-3-phenylisonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com